molecular formula C23H30N2O5 B13865064 (R)-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate

(R)-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate

Cat. No.: B13865064
M. Wt: 414.5 g/mol
InChI Key: OIBIHFXGMGXIPT-CTWPCTMYSA-N
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Description

®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, an isopropylbenzamido group, and a phenylpropanoate moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Isopropylbenzamido Group: This step involves the acylation of the intermediate compound with an isopropylbenzoyl chloride in the presence of a base.

    Formation of the Phenylpropanoate Moiety: This step involves the esterification of the intermediate compound with phenylpropanoic acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.

Comparison with Similar Compounds

®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate can be compared with other similar compounds, such as:

The uniqueness of ®-2,5-Dioxopyrrolidin-1-yl 2-(4-isopropylbenzamido)-3-phenylpropanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate

InChI

InChI=1S/C23H30N2O5/c1-15(2)17-8-10-18(11-9-17)22(28)24-19(14-16-6-4-3-5-7-16)23(29)30-25-20(26)12-13-21(25)27/h3-7,15,17-19H,8-14H2,1-2H3,(H,24,28)/t17?,18?,19-/m1/s1

InChI Key

OIBIHFXGMGXIPT-CTWPCTMYSA-N

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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